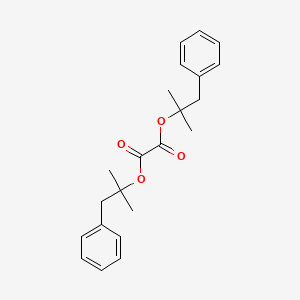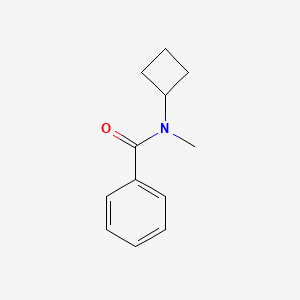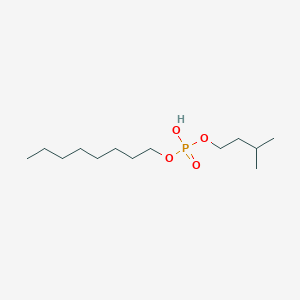
Phosphoric acid, mono(3-methylbutyl) monooctyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphoric acid, mono(3-methylbutyl) monooctyl ester is a type of phosphate ester. Phosphate esters are compounds derived from phosphoric acid and alcohols. They are widely used in various industrial applications due to their unique chemical properties. This particular compound is known for its role in various chemical processes and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, mono(3-methylbutyl) monooctyl ester typically involves the esterification of phosphoric acid with 3-methylbutanol and octanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under controlled temperature conditions to ensure the formation of the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a steady supply of the compound and can be scaled up to meet industrial demands .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphoric acid, mono(3-methylbutyl) monooctyl ester can undergo various chemical reactions, including:
Substitution: The ester group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically involves water and an acid or base catalyst.
Substitution: May involve reagents like alkyl halides or other electrophiles.
Major Products Formed
Hydrolysis: Phosphoric acid, 3-methylbutanol, and octanol.
Substitution: Various substituted phosphate esters depending on the reagents used.
Applications De Recherche Scientifique
Phosphoric acid, mono(3-methylbutyl) monooctyl ester has several applications in scientific research:
Mécanisme D'action
The mechanism of action of phosphoric acid, mono(3-methylbutyl) monooctyl ester involves its ability to interact with various molecular targets through phosphorylation. This process can modify the activity of proteins and enzymes, thereby influencing various biochemical pathways . The ester can also act as a surfactant, reducing surface tension and aiding in the formation of emulsions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phosphoric acid, mono(3-methylbutyl) diethyl ester
- Phosphoric acid, mono(3-methylbutyl) dipropyl ester
- Phosphoric acid, mono(3-methylbutyl) dibutyl ester
Uniqueness
Phosphoric acid, mono(3-methylbutyl) monooctyl ester is unique due to its specific ester groups, which confer distinct chemical properties. These properties make it particularly useful in applications requiring specific surfactant or emulsifying characteristics .
Propriétés
Numéro CAS |
4396-06-9 |
|---|---|
Formule moléculaire |
C13H29O4P |
Poids moléculaire |
280.34 g/mol |
Nom IUPAC |
3-methylbutyl octyl hydrogen phosphate |
InChI |
InChI=1S/C13H29O4P/c1-4-5-6-7-8-9-11-16-18(14,15)17-12-10-13(2)3/h13H,4-12H2,1-3H3,(H,14,15) |
Clé InChI |
VKAOXRFKUSQLKG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOP(=O)(O)OCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


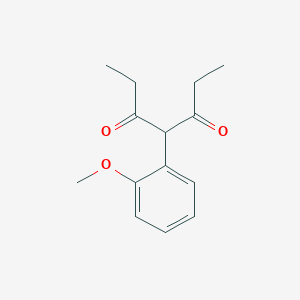
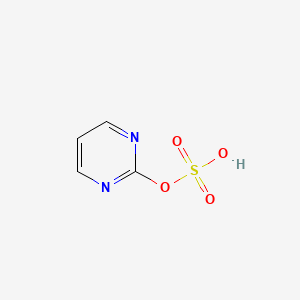
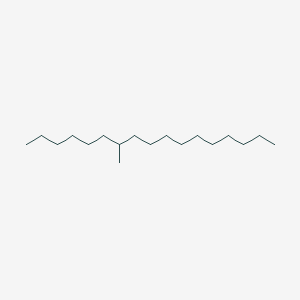

![10H-azepino[1,2-a]benzimidazol-10-one](/img/structure/B13817705.png)
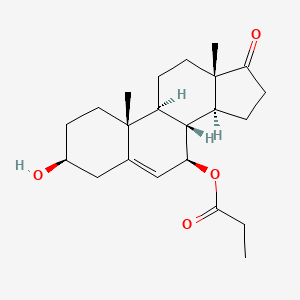
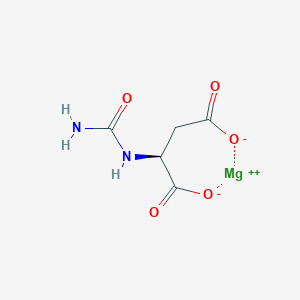
![methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-16-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B13817720.png)
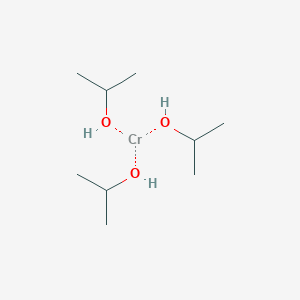
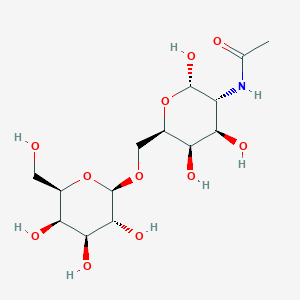
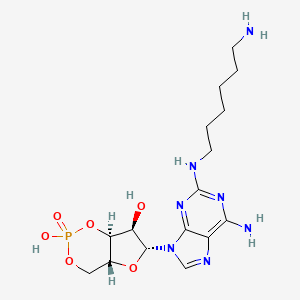
![bis[2-(2-hydroxyethoxy)ethyl] benzene-1,2-dicarboxylate](/img/structure/B13817737.png)
